2,4-Dimethoxy-6-benzothiazolecarboxylic acid
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Overview
Description
2,4-Dimethoxy-6-benzothiazolecarboxylic acid is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds have been extensively studied due to their significant pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-6-benzothiazolecarboxylic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes or acids, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 2,4-dimethoxybenzoic acid under acidic conditions to form the desired benzothiazole derivative .
Industrial Production Methods: Industrial production methods often utilize green chemistry principles to minimize environmental impact. This includes using environmentally benign solvents and catalysts, as well as optimizing reaction conditions to increase yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-6-benzothiazolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiazole derivatives .
Scientific Research Applications
2,4-Dimethoxy-6-benzothiazolecarboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-6-benzothiazolecarboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can inhibit specific enzymes and proteins, disrupting cellular processes.
Pathways Involved: It may interfere with signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
2,4-Dimethoxybenzoic acid: Another precursor used in the synthesis of 2,4-Dimethoxy-6-benzothiazolecarboxylic acid.
Uniqueness: this compound stands out due to its unique combination of methoxy groups and a carboxylic acid functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9NO4S |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
2,4-dimethoxy-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C10H9NO4S/c1-14-6-3-5(9(12)13)4-7-8(6)11-10(15-2)16-7/h3-4H,1-2H3,(H,12,13) |
InChI Key |
GXMZOTMOCHDBSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)O)SC(=N2)OC |
Origin of Product |
United States |
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